2-Hydroxy-3-methoxybenzoic acid
Overview
Description
2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, analytical chemistry, and organic synthesis .
Mechanism of Action
Target of Action
It’s worth noting that phenolic acids, which include 3-methoxysalicylic acid, are known to interact with a variety of biological targets due to their antioxidant properties .
Mode of Action
A study on methoxysalicylic acid isomers, including 3-methoxysalicylic acid, indicates that these compounds exhibit weak interactions dominated by van der waals forces . The study also notes slight differences in intra- and inter-molecular weak hydrogen bonds among the isomers .
Biochemical Pathways
Phenolic acids, including 3-methoxysalicylic acid, are known to be involved in various biological processes due to their antioxidant properties .
Result of Action
As a phenolic acid, it is likely to exhibit antioxidant activity, which can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of phenolic acids .
Biochemical Analysis
Biochemical Properties
It is known to be a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor
Cellular Effects
It is known that salicylic acid, a related compound, plays crucial roles in regulating cell division and cell expansion
Molecular Mechanism
It is known that salicylic acid and its derivatives can act as antioxidants, quenching free radicals through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms . It is possible that 3-Methoxysalicylic acid may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the weak interaction types of 3-Methoxysalicylic acid were dominated by van der Waals interaction
Dosage Effects in Animal Models
It is known that salicylates can cause toxicity in animals at high doses
Metabolic Pathways
It is known that salicylic acid is synthesized from chorismate through two distinct pathways in plants, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . It is possible that 3-Methoxysalicylic acid may be involved in similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of 2-hydroxybenzoic acid (salicylic acid) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Another method involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. One such method includes the use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid, with this compound serving as an internal standard .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of complex organic molecules, including benzofuranone derivatives.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Lacks the methoxy group, making it less lipophilic compared to 2-hydroxy-3-methoxybenzoic acid.
Vanillic Acid: Contains a methoxy group at the 4-position instead of the 3-position, resulting in different chemical properties.
Protocatechuic Acid: Contains two hydroxyl groups at the 3 and 4 positions, making it more hydrophilic.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position enhances its lipophilicity, making it more effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZQQIPZESHNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236566 | |
Record name | 2-Hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
877-22-5 | |
Record name | 3-Methoxysalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-3-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408167 | |
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Record name | 3-Methoxysalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134533 | |
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Record name | 2-Hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXY-3-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J31Y0E2IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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